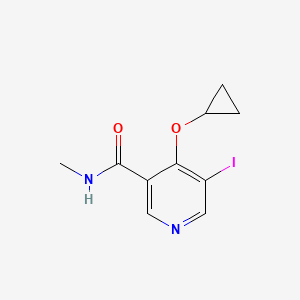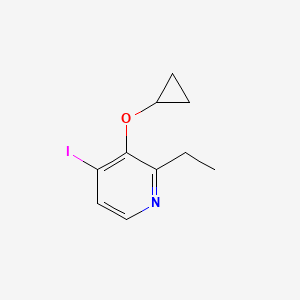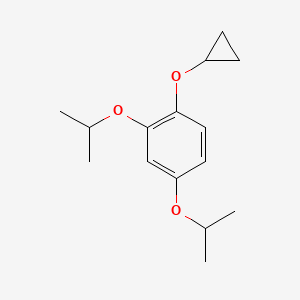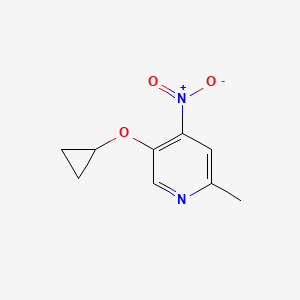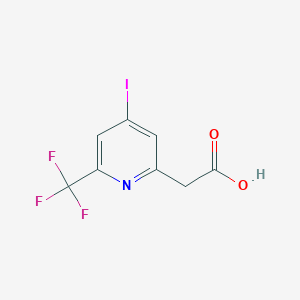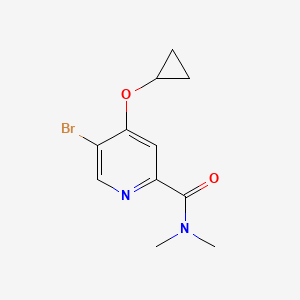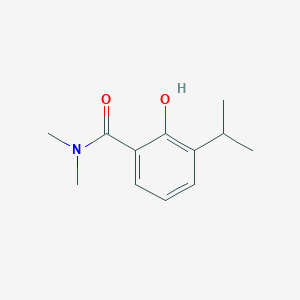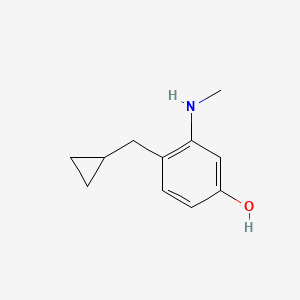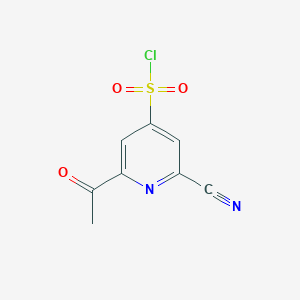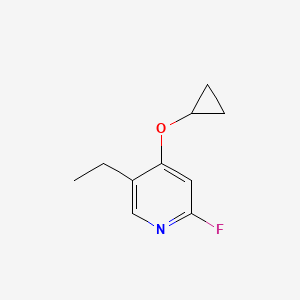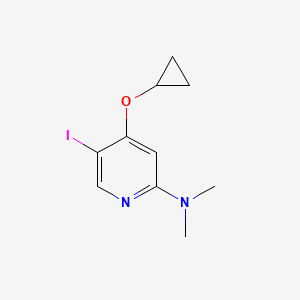
4-Cyclopropoxy-5-iodo-N,N-dimethylpyridin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Cyclopropoxy-5-iodo-N,N-dimethylpyridin-2-amine is a chemical compound with the molecular formula C10H13IN2O. It contains a pyridine ring substituted with a cyclopropoxy group at the 4-position, an iodine atom at the 5-position, and a dimethylamine group at the 2-position.
Méthodes De Préparation
The synthesis of 4-Cyclopropoxy-5-iodo-N,N-dimethylpyridin-2-amine typically involves multiple steps, including the introduction of the cyclopropoxy group, iodination, and the formation of the dimethylamine group. Specific synthetic routes and reaction conditions may vary, but common methods include:
Cyclopropoxylation: Introduction of the cyclopropoxy group through nucleophilic substitution reactions.
Iodination: Use of iodine or iodine-containing reagents to introduce the iodine atom at the desired position.
Dimethylamination: Formation of the dimethylamine group through reductive amination or other suitable methods
Industrial production methods may involve optimization of these steps to achieve higher yields and purity, often using catalysts and controlled reaction conditions to ensure efficiency and scalability.
Analyse Des Réactions Chimiques
4-Cyclopropoxy-5-iodo-N,N-dimethylpyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium azide, potassium cyanide, and organometallic reagents.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules
The major products formed from these reactions depend on the specific reagents and conditions used, allowing for the synthesis of a wide range of derivatives and analogs.
Applications De Recherche Scientifique
4-Cyclopropoxy-5-iodo-N,N-dimethylpyridin-2-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features and ability to interact with biological targets.
Industry: Utilized in the development of new materials and catalysts for various industrial processes
Mécanisme D'action
The mechanism of action of 4-Cyclopropoxy-5-iodo-N,N-dimethylpyridin-2-amine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity, disruption of cellular processes, or modulation of signaling pathways. Detailed studies on its mechanism of action are essential to fully understand its potential therapeutic applications .
Comparaison Avec Des Composés Similaires
4-Cyclopropoxy-5-iodo-N,N-dimethylpyridin-2-amine can be compared with other similar compounds, such as:
N,N-Dimethylpyridin-4-amine: A related compound with similar structural features but lacking the cyclopropoxy and iodine substituents.
4-Cyclopropoxy-N,N-dimethylpyridin-2-amine: Similar structure but without the iodine atom.
5-Iodo-N,N-dimethylpyridin-2-amine: Lacks the cyclopropoxy group but contains the iodine atom
The uniqueness of this compound lies in its combination of substituents, which confer distinct chemical and biological properties, making it a valuable compound for various research applications.
Propriétés
Formule moléculaire |
C10H13IN2O |
|---|---|
Poids moléculaire |
304.13 g/mol |
Nom IUPAC |
4-cyclopropyloxy-5-iodo-N,N-dimethylpyridin-2-amine |
InChI |
InChI=1S/C10H13IN2O/c1-13(2)10-5-9(8(11)6-12-10)14-7-3-4-7/h5-7H,3-4H2,1-2H3 |
Clé InChI |
YCHCFTDTFRDMHR-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=NC=C(C(=C1)OC2CC2)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



